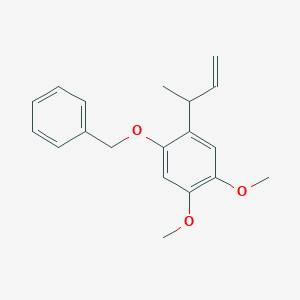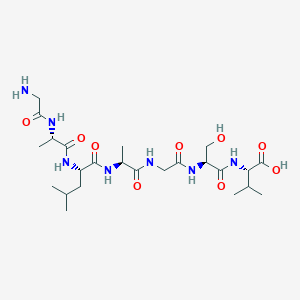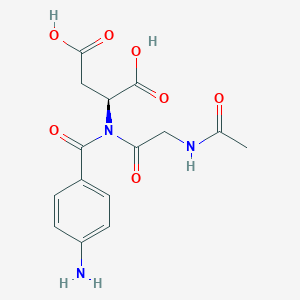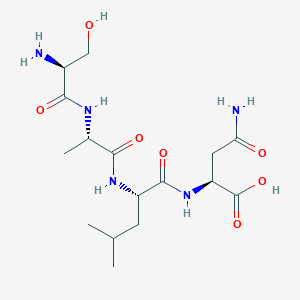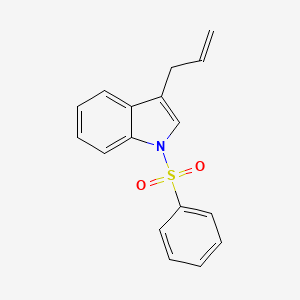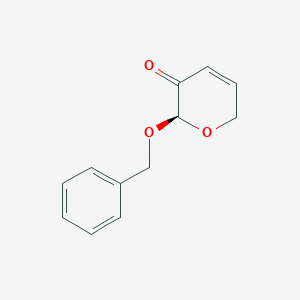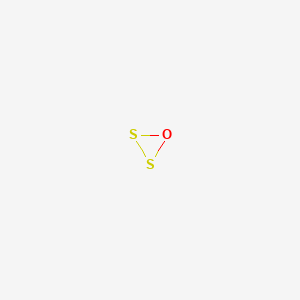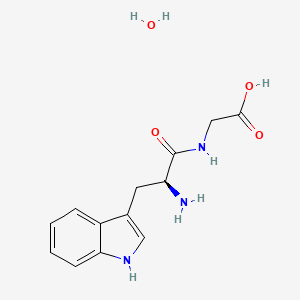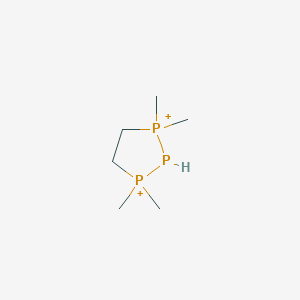
1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium is a unique organophosphorus compound characterized by its distinctive structure, which includes three phosphorus atoms and four methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium typically involves the reaction of tetramethylphosphonium salts with suitable reagents under controlled conditions. One common method includes the use of tetramethylphosphonium iodide and a base such as sodium hydride in an inert atmosphere to prevent oxidation. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the methyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or THF.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under anhydrous conditions to prevent hydrolysis.
Major Products
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Substituted phospholanes
科学的研究の応用
1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism by which 1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium exerts its effects involves the interaction of its phosphorus atoms with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, the presence of multiple phosphorus atoms allows for the formation of stable intermediates in chemical reactions, facilitating various transformations.
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethylguanidine: A strong base used in organic synthesis.
1,2,3,3-Tetramethyl-3H-indolium iodide: A compound with a similar structural motif but different chemical properties.
Uniqueness
1,1,3,3-Tetramethyl-1,2,3-triphospholane-1,3-diium is unique due to its three phosphorus atoms, which provide distinct reactivity compared to other similar compounds. This structural feature allows for a broader range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts.
特性
CAS番号 |
380917-63-5 |
|---|---|
分子式 |
C6H17P3+2 |
分子量 |
182.12 g/mol |
IUPAC名 |
1,1,3,3-tetramethyltriphospholane-1,3-diium |
InChI |
InChI=1S/C6H17P3/c1-8(2)5-6-9(3,4)7-8/h7H,5-6H2,1-4H3/q+2 |
InChIキー |
FWZALQFYZAZQIO-UHFFFAOYSA-N |
正規SMILES |
C[P+]1(CC[P+](P1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone](/img/structure/B14254181.png)

![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
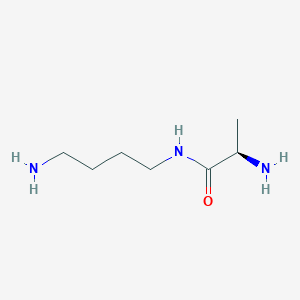
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
